
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and are commonly found in plants, fungi, and lichens
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with an anthraquinone derivative.
Hydroxylation: Introduction of hydroxyl groups at the 1, 4, and 8 positions.
Alkylation: Attachment of a 3-oxohexyl group at the 2 position.
The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using marine-derived fungi such as Fusarium species. These fungi are known to produce various anthraquinone derivatives, which can be extracted and purified for further use .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like acids or bases and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Wirkmechanismus
The mechanism of action of 1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism.
Antibacterial Activity: It exerts antibacterial effects by disrupting bacterial cell walls and interfering with essential metabolic processes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione: Another anthraquinone derivative with similar hydroxylation patterns.
9,10-Anthracenedione: A simpler anthraquinone compound used in various industrial applications.
Uniqueness
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of the 3-oxohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88100-94-1 |
|---|---|
Molekularformel |
C20H18O6 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,4,8-trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O6/c1-2-4-11(21)8-7-10-9-14(23)16-17(18(10)24)20(26)15-12(19(16)25)5-3-6-13(15)22/h3,5-6,9,22-24H,2,4,7-8H2,1H3 |
InChI-Schlüssel |
SMYVKMGNXHXNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


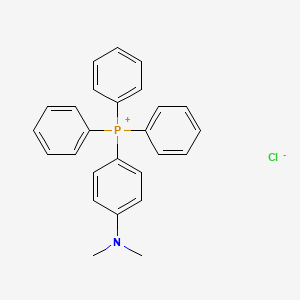
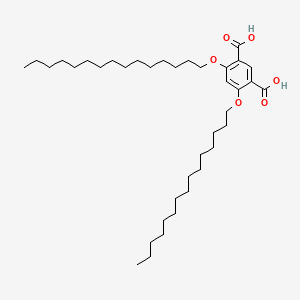


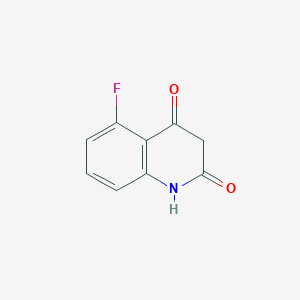
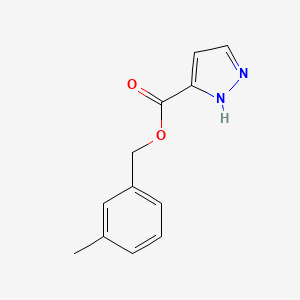
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
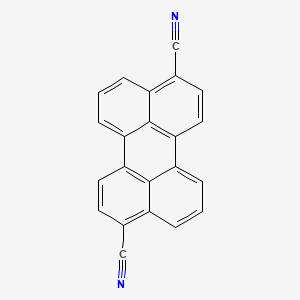
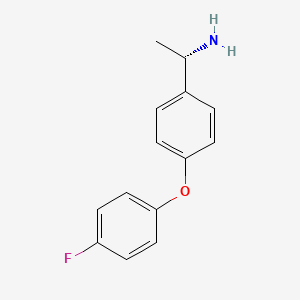

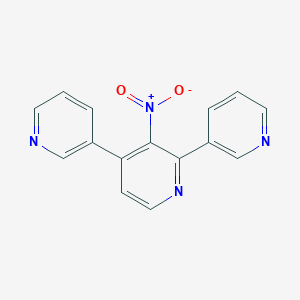
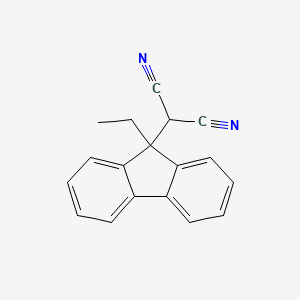
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)
